Galbanic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3566-55-0 |
|---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoic acid |
InChI |
InChI=1S/C24H30O5/c1-15(2)19-9-5-16(3)24(4,20(19)10-11-22(25)26)14-28-18-8-6-17-7-12-23(27)29-21(17)13-18/h6-8,12-13,16,20H,5,9-11,14H2,1-4H3,(H,25,26)/t16-,20-,24-/m0/s1 |
InChI Key |
CVWWNYPTZYQCSE-YFBXQHAESA-N |
SMILES |
CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |
Canonical SMILES |
CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |
Synonyms |
galbanic acid |
Origin of Product |
United States |
Biosynthesis and Production Methodologies for Galbanic Acid Research
Elucidation of Galbanic Acid Biosynthetic Pathways
The biosynthesis of sesquiterpene coumarins like this compound is a complex process involving the convergence of the phenylpropanoid and mevalonate (B85504) pathways. It begins with the formation of a coumarin (B35378) moiety, typically umbelliferone (B1683723) (7-hydroxycoumarin), which is subsequently prenylated with a sesquiterpene unit derived from farnesyl diphosphate (B83284) (FPP).
Two primary hypotheses have been put forward to describe the biosynthetic route to this compound.
One proposal by Appendino et al. suggests that the biosynthesis initiates from the precursor mogoltadone. This pathway would involve the reduction of a double bond, a methyl group migration, and the subsequent cleavage of the cyclohexanone (B45756) ring to form the characteristic structure of this compound.
A second, differing pathway was proposed by Marner and Kasel. This hypothesis posits that the biosynthesis begins with an epoxide derivative of farnesyl diphosphate, which then undergoes a series of cyclization reactions. This route involves the initial farnesylation of the umbelliferone scaffold to form linear 7-farnesyloxycoumarins. The terminal double bond of the farnesyl group is then epoxidized by a sesquiterpene coumarin epoxidase. This epoxide intermediate is subsequently protonated by a sesquiterpene coumarin synthase (cyclase), initiating a cascade of cyclizations and molecular rearrangements, including potential Wagner-Meerwein shifts and Grob fragmentations, to yield the final this compound skeleton. Evidence from a study utilizing an Arabidopsis oxidosqualene cyclase enzyme has lent support to Marner's proposed pathway.
The key intermediate metabolites in this proposed pathway are summarized below.
| Intermediate Metabolite | Role in Biosynthesis |
| Umbelliferone (7-hydroxycoumarin) | The core coumarin building block derived from the phenylpropanoid pathway. |
| Farnesyl Diphosphate (FPP) | The C15 isoprenoid unit that provides the sesquiterpene moiety. |
| Umbelliprenin | A linear 7-farnesyloxycoumarin formed by the O-farnesylation of umbelliferone. |
| 7-(10´,11´-oxidofarnesyloxy)-coumarin | The epoxidized intermediate that serves as the substrate for the key cyclization step. |
| Mogoltadone | A proposed precursor in an alternative biosynthetic hypothesis. |
The genetic underpinnings of this compound biosynthesis in its natural source, primarily Ferula species, are not yet fully elucidated, though the key enzyme families involved have been identified. The biosynthesis is dependent on the coordinated expression of genes encoding enzymes from multiple pathways.
The production of the umbelliferone moiety is regulated by genes of the phenylpropanoid pathway. The sesquiterpene portion is produced via
Molecular and Cellular Pharmacological Research of Galbanic Acid
Mechanisms Governing Cellular Proliferation and Cell Cycle Progression
Galbanic acid, a natural sesquiterpene coumarin (B35378), has demonstrated notable effects on the proliferation and cell cycle of various cancer cells. nih.govresearchgate.net Its mechanisms of action involve the induction of cell cycle arrest at specific phases and the modulation of key regulatory proteins that govern cell cycle progression. nih.govnih.gov
Induction of Specific Cell Cycle Arrest Phases (e.g., G1, G2/M)
Research has shown that this compound can induce cell cycle arrest at both the G1 and G2/M phases, depending on the cancer cell type. In androgen receptor-positive (AR+) prostate cancer cells, such as LNCaP, subapoptotic concentrations of this compound have been observed to cause an increase in the G0/G1 phase cell population, accompanied by a reduction in the S and G2/M phases. nih.govnih.gov This G1 arrest was noted to be concentration- and time-dependent. nih.gov Conversely, in other cancer cell lines, an anti-proliferative effect associated with a G2/M arrest has been reported. Studies on glioblastoma cells also indicate that this compound can inhibit cell cycle progression. nih.govresearchgate.net Furthermore, in H460 non-small cell lung carcinoma cells, this compound treatment led to an increase in the sub-G1 apoptotic population.
Modulation of Key Cell Cycle Regulators (e.g., Cyclins, CDKs)
The induction of cell cycle arrest by this compound is closely linked to its ability to modulate the expression and activity of critical cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs).
In prostate cancer cells, this compound-induced G1 arrest is associated with the downregulation of cyclin D1, as well as CDK4 and CDK6. nih.govnih.gov This leads to the accumulation of the hypo-phosphorylated, growth-inhibitory form of the retinoblastoma (RB) protein, which in turn suppresses the E2F pathway, a critical step for S phase entry. nih.gov Interestingly, this effect appears to be independent of the CDK inhibitors p21Cip1 and p27Kip1 in LNCaP cells. nih.govnih.gov While a moderate increase in these inhibitors was seen at higher concentrations, their knockdown did not alter the G1 arrest induced by this compound. nih.gov
In glioblastoma cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which can influence cell cycle progression. nih.gov While the specific modulation of cyclins and CDKs in this context is a subject of ongoing research, the inhibition of this major signaling pathway points to a broader impact on cellular proliferation and survival. nih.govresearchgate.net
Table 1: Effect of this compound on Cell Cycle Progression and Key Regulators
| Cell Line | Cell Cycle Phase Arrested | Modulated Proteins | Effect of Modulation |
|---|---|---|---|
| LNCaP (Prostate Cancer) | G1 nih.govnih.gov | Cyclin D1, CDK4, CDK6 nih.govnih.gov | Downregulation, leading to RB hypophosphorylation nih.gov |
| DU145 (Prostate Cancer) | G1 nih.gov | CDK4, CDK6, Cyclin D1, Cyclin E nih.gov | Downregulation nih.gov |
| H460 (Non-Small Cell Lung Cancer) | Sub-G1 (Apoptosis) | Not specified in this context | Increase in apoptotic population |
| U87 (Glioblastoma) | Not specified | PI3K/Akt/mTOR pathway nih.gov | Inhibition nih.gov |
| MT-2 (Adult T-cell Lymphoma) | Sub-G1 researchgate.net | CDK4 researchgate.net | Negative regulation researchgate.net |
Pathways of Apoptosis Induction
This compound has been identified as a potent inducer of apoptosis in various cancer cell lines through multiple interconnected pathways. nih.govresearchgate.net These mechanisms primarily involve the activation of the caspase cascade, regulation of the Bcl-2 family of proteins, and the permeabilization of the mitochondrial outer membrane. researchgate.netresearchgate.net
Activation of Caspase Cascades (e.g., Caspase-3, -8, -9)
A key feature of this compound-induced apoptosis is the activation of the caspase cascade, a family of proteases that execute programmed cell death. researchgate.netexonpublications.com Studies have demonstrated that this compound treatment leads to the activation of both initiator and effector caspases.
Specifically, in H460 non-small cell lung cancer cells, this compound has been shown to induce the activation of caspase-9 and caspase-3, which are central to the intrinsic apoptotic pathway. researchgate.netresearchgate.net The activation of these caspases is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.netresearchgate.net In combination with TRAIL (TNF-related apoptosis-inducing ligand), this compound has also been shown to induce the cleavage of caspase-8 in resistant H460/R cells, indicating an involvement of the extrinsic apoptotic pathway as well. nih.gov The activation of caspase-3 has also been observed in MDA-MB-231 breast cancer cells following treatment with this compound. researchgate.net
Regulation of Pro- and Anti-Apoptotic Protein Expression (e.g., Bcl-2 family)
The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. thno.orgbiosynth.com this compound has been found to modulate the expression of these proteins, shifting the balance towards apoptosis. researchgate.netresearchgate.net
In various cancer cell lines, including H460 and MDA-MB-231, this compound treatment has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. researchgate.netnih.gov Concurrently, it upregulates the expression of the pro-apoptotic protein Bax. researchgate.netresearchgate.net This alteration in the Bax/Bcl-2 ratio is a critical event that favors the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors. researchgate.netwindows.net Furthermore, in resistant H460/R cells, the combination of this compound and TRAIL was found to attenuate the expression of the X-linked inhibitor of apoptosis protein (XIAP). nih.gov
Involvement of Mitochondrial Outer Membrane Permeabilization
The modulation of Bcl-2 family proteins by this compound directly impacts the integrity of the mitochondrial outer membrane. mdpi.com The upregulation of Bax and downregulation of Bcl-2 and Bcl-xL contribute to the formation of pores in the mitochondrial membrane, an event known as mitochondrial outer membrane permeabilization (MOMP). biosynth.commdpi.com
MOMP is a point of no return in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the intermembrane space into the cytosol. mdpi.commdpi.com Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, initiating the caspase cascade. mdpi.com this compound's ability to induce mitochondrial-dependent apoptosis through the activation of caspase-9 confirms its role in promoting MOMP. researchgate.netresearchgate.netresearchgate.net The opening of the mitochondrial permeability transition pore (mPTP) is another mechanism that can lead to mitochondrial dysfunction and is often associated with cellular stress and apoptosis. mdpi.comoatext.com
Table 2: Summary of this compound's Pro-Apoptotic Mechanisms
| Mechanism | Key Proteins/Events | Cell Lines |
|---|---|---|
| Caspase Activation | Caspase-3, Caspase-8, Caspase-9, PARP cleavage researchgate.netresearchgate.netnih.gov | H460, H460/R, MDA-MB-231 researchgate.netresearchgate.netnih.gov |
| Bcl-2 Family Regulation | Upregulation of Bax; Downregulation of Bcl-2, Bcl-xL, Mcl-1, XIAP researchgate.netresearchgate.netnih.gov | H460, H460/R, MDA-MB-231 researchgate.netresearchgate.netnih.gov |
| Mitochondrial Pathway | Mitochondrial-dependent apoptosis, Caspase-9 activation researchgate.netresearchgate.netresearchgate.net | H460 researchgate.netresearchgate.netresearchgate.net |
Anti-Angiogenic Activity and Related Research
This compound has demonstrated significant anti-angiogenic properties, a crucial aspect of its potential as an anticancer agent. Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. The ability of this compound to interfere with this process has been explored through various cellular and molecular studies.
A critical step in angiogenesis involves the proliferation, migration, and differentiation of endothelial cells. Research has shown that this compound effectively inhibits these key functions. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis, this compound has been observed to significantly inhibit migration and tube formation induced by Vascular Endothelial Growth Factor (VEGF). nih.govtandfonline.comresearchgate.net The formation of tube-like structures by endothelial cells is a fundamental step in the creation of a new vascular network, and its disruption by this compound points to a potent anti-angiogenic effect. nih.govtandfonline.comaacrjournals.orgresearchgate.net Furthermore, liposomes encapsulating this compound have been shown to decrease angiogenic vessels in a chicken chorioallantoic membrane (CAM) angiogenesis model, reinforcing its anti-angiogenic capabilities in a living system. mdpi.com
Table 1: Effect of this compound on Endothelial Cell Functions
| Cell Model | Inducer | Observed Effect | Reference(s) |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | Inhibition of cell migration | nih.govtandfonline.comresearchgate.netresearchgate.net |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | Inhibition of tube formation | nih.govtandfonline.comresearchgate.netaacrjournals.orgresearchgate.net |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | Decreased cell proliferation | nih.govtandfonline.comaacrjournals.org |
| Chicken Chorioallantoic Membrane (CAM) | - | Decreased angiogenic vessels | mdpi.com |
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. This compound exerts its anti-angiogenic effects in part by targeting the VEGF signaling pathway. tandfonline.com Studies have demonstrated that this compound significantly decreases VEGF-induced proliferation of HUVECs. nih.govtandfonline.comaacrjournals.org This inhibition is associated with a reduction in the phosphorylation of key downstream signaling molecules, including p38-mitogen-activated protein kinase (MAPK), c-jun N-terminal kinase (JNK), and AKT. nih.govtandfonline.comaacrjournals.org By interfering with these signaling cascades, this compound effectively blunts the cellular response to VEGF. Furthermore, it has been shown to decrease the expression of endothelial nitric oxide synthase (eNOS) and cyclin D1, which are downstream targets of the VEGFR pathway. nih.govtandfonline.com Some research also indicates that ethanolic extracts containing this compound can downregulate VEGF-A mRNA levels in HUVECs under hypoxic conditions. ijpp.com
Downregulation of Vascular Endothelial Growth Factor (VEGF) Signaling
Research on Anti-Metastatic and Anti-Invasive Properties
The spread of cancer cells from the primary tumor to distant organs, known as metastasis, is a major cause of cancer-related mortality. This process involves the invasion of surrounding tissues, a complex series of events that this compound has been shown to inhibit.
Preclinical studies have provided evidence for the anti-migratory and anti-invasive properties of this compound. In various cancer cell line models, including glioblastoma and melanoma, this compound has been shown to significantly decrease the cells' ability to migrate and invade. researchgate.netnih.govnih.govresearchgate.net For instance, in glioblastoma cells, this compound was found to reduce their migration capability. nih.govresearchgate.net Similarly, in melanoma cells, it has been demonstrated to inhibit both migration and invasion. researchgate.netnih.gov These findings suggest that this compound can interfere with the cellular machinery responsible for cell movement and the degradation of the extracellular matrix, which are essential for metastasis. researchgate.netnih.gov
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that are crucial for the degradation of the extracellular matrix (ECM). mdpi.com The breakdown of the ECM is a critical step in tumor invasion and metastasis, allowing cancer cells to penetrate tissue barriers. mdpi.com Research has shown that this compound can modulate the activity and expression of key MMPs, particularly MMP-2 and MMP-9, which are known as gelatinases. mdpi.commdpi.com Studies on glioblastoma and melanoma cells have demonstrated that this compound treatment leads to a reduction in both the enzymatic activity and the gene expression of MMP-2 and MMP-9. researchgate.netnih.govnih.govresearchgate.net This inhibition of MMPs is a significant mechanism underlying the anti-invasive effects of this compound, as it directly impairs the ability of cancer cells to remodel their surrounding environment to facilitate their spread. mdpi.com
Table 2: Effect of this compound on MMPs and Cell Invasion
| Cell Line | Effect | Specific MMPs Modulated | Reference(s) |
|---|---|---|---|
| Glioblastoma (U87) | Decreased migration capability | Inhibition of MMP-2 and MMP-9 activity and expression | nih.govresearchgate.net |
| Melanoma (B16F10) | Decreased invasion and migration | Reduced enzymatic activity of MMP-2 and MMP-9 | researchgate.netnih.gov |
| Osteosarcoma (MG-63) | Suppressed migration and invasion | Reduced enzymatic activity of MMP-2 and MMP-9 | researchgate.netresearchgate.net |
Effects on Cell Adhesion Mechanisms
This compound has demonstrated notable effects on the mechanisms of cell adhesion, a critical process in cancer metastasis. Research indicates that this compound can modulate the adhesive properties of cancer cells, thereby influencing their metastatic potential. In studies involving B16F10 melanoma cells, treatment with this compound led to an enhanced adhesion ability. researchgate.net This was accompanied by a significant decrease in the migratory and invasive capabilities of these cells. researchgate.net
The molecular underpinnings of these effects have been linked to the modulation of key adhesion-related molecules. Quantitative real-time PCR (qRT-PCR) analysis revealed that this compound treatment reduced the expression of N-cadherin and fibronectin in B16F10 melanoma cells. researchgate.net N-cadherin is a crucial molecule in cell-cell adhesion, and its downregulation can alter intercellular connections, while fibronectin is a key component of the extracellular matrix that facilitates cell adhesion and migration. Similarly, in studies on human osteosarcoma (OS) cells, this compound was found to significantly alter cell adhesion. researchgate.net This highlights the compound's potential to interfere with the metastatic cascade by modifying the interaction between cancer cells and their microenvironment.
Table 1: Effects of this compound on Cell Adhesion
| Cell Line | Effect on Adhesion | Molecular Changes |
|---|---|---|
| B16F10 Melanoma | Enhanced adhesion ability researchgate.net | Reduced expression of N-cadherin and fibronectin researchgate.net |
Investigation of Specific Molecular Targets and Signaling Pathways
Inhibition of the PI3K/Akt/mTOR Signaling Axis
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell proliferation, survival, and growth, and its dysregulation is common in cancer. This compound has been identified as an inhibitor of this critical oncogenic pathway.
In human malignant glioblastoma (U87) cells, this compound treatment resulted in a significant reduction in the gene expression of the core components of this pathway: PI3K, Akt, and mTOR. researchgate.netnih.gov Conversely, the expression of Phosphatase and Tensin Homolog (PTEN), a key negative regulator of the PI3K/Akt pathway, was increased. researchgate.netnih.gov Further investigation at the protein level confirmed these findings, showing that this compound treatment decreased the level of phosphorylated Akt (p-Akt), the active form of the kinase. researchgate.netnih.gov These results collectively demonstrate that this compound can disrupt the PI3K/Akt/mTOR signaling axis, contributing to its effects on decreasing cancer cell proliferation and survival. researchgate.net
Table 2: Modulation of PI3K/Akt/mTOR Pathway Components by this compound in Glioblastoma Cells
| Pathway Component | Effect on Gene Expression | Effect on Protein Level |
|---|---|---|
| PI3K | Decreased researchgate.netnih.gov | Not specified |
| Akt | Decreased researchgate.netnih.gov | Decreased phosphorylated form (p-Akt) researchgate.netnih.gov |
| mTOR | Decreased researchgate.netnih.gov | Not specified |
| PTEN | Increased researchgate.netnih.gov | Not specified |
Downregulation of Androgen Receptor (AR) Abundance and Signaling
The androgen receptor (AR) is a crucial driver in the development and progression of prostate cancer. This compound has been shown to preferentially suppress the growth of AR-positive (AR(+)) prostate cancer cells over AR-negative (AR(-)) cells. nih.gov
Direct Binding and Inhibition of Matrix Metalloproteinases (MMPs) and ADAMs
Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) are families of zinc-dependent endopeptidases that play a pivotal role in extracellular matrix (ECM) degradation, a key step in cancer invasion and metastasis. This compound has been shown to directly target and inhibit these enzymes.
Molecular docking and dynamics simulations have predicted strong and stable interactions between this compound and several of these enzymes, including MMP-2, MMP-9, ADAM17, and ADAMTS5. researchgate.net Experimental validation has confirmed these computational findings. In studies on glioblastoma, osteosarcoma, and melanoma cells, this compound treatment led to a marked reduction in the enzymatic activity of MMP-2 and MMP-9. researchgate.netresearchgate.netnih.gov This inhibition of MMP activity is a key factor in the observed decrease in the migration and invasion capabilities of these cancer cells. researchgate.netresearchgate.net The ability of this compound to directly bind and inhibit these critical proteases underscores its potential as an anti-metastatic agent. researchgate.net
Table 3: Inhibition of MMPs and ADAMs by this compound
| Enzyme | Evidence of Interaction/Inhibition | Cell Type(s) Studied |
|---|---|---|
| MMP-2 | Molecular docking; Reduced enzymatic activity; Downregulated expression researchgate.netresearchgate.netnih.gov | Osteosarcoma (MG-63), Glioblastoma (U87), Melanoma (B16F10) researchgate.netresearchgate.netnih.gov |
| MMP-9 | Molecular docking; Reduced enzymatic activity; Downregulated expression researchgate.netresearchgate.netnih.gov | Osteosarcoma (MG-63), Glioblastoma (U87), Melanoma (B16F10) researchgate.netresearchgate.netnih.gov |
| ADAM17 | Molecular docking researchgate.net | Osteosarcoma (Computational) researchgate.net |
| ADAMTS5 | Molecular docking researchgate.net | Osteosarcoma (Computational) researchgate.net |
Regulation of AMPK Signaling Pathway Components
The AMP-activated protein kinase (AMPK) pathway is a master regulator of cellular energy homeostasis. Its activation generally inhibits anabolic processes, such as fatty acid synthesis, and promotes catabolic processes. This compound has been identified as a novel regulator of the AMPK pathway.
In studies using HepG2 liver cells treated with palmitate to induce lipid accumulation, this compound was shown to modulate key components of this pathway. immunopathol.comresearchgate.netimmunopathol.com Treatment with this compound resulted in a significant increase in the protein levels of the phosphorylated, active forms of both AMPK (P-AMPK) and its downstream target, acetyl-CoA carboxylase (P-ACC). researchgate.netimmunopathol.comresearcher.life The phosphorylation of ACC inhibits its activity, leading to a reduction in fatty acid synthesis. immunopathol.com Consistent with this, this compound also decreased the protein levels of fatty acid synthase (FAS) and sterol regulatory element-binding transcription factor 1-c (SREBP-1c), a key transcription factor for lipogenesis. researchgate.netimmunopathol.comresearcher.life These findings suggest that this compound can activate the AMPK signaling pathway, leading to the inhibition of lipogenesis. immunopathol.comresearcher.life
Table 4: Regulation of AMPK Pathway by this compound in HepG2 Cells
| Pathway Component | Effect on Protein/Gene Level | Functional Consequence |
|---|---|---|
| P-AMPK | Increased protein level researchgate.netimmunopathol.com | Activation of AMPK pathway |
| P-ACC | Increased protein level researchgate.netimmunopathol.com | Inhibition of ACC activity |
| FAS | Decreased protein and gene expression researchgate.netimmunopathol.com | Reduced fatty acid synthesis |
| SREBP-1c | Decreased protein level researchgate.netimmunopathol.com | Reduced transcription of lipogenic genes |
Other Identified Enzyme Targets (e.g., Farnesyltransferase, Acetylcholinesterase)
Beyond major signaling cascades, research has identified other specific enzymes that are inhibited by this compound.
Farnesyltransferase (FTase): This enzyme is responsible for the farnesylation of proteins, including the Ras oncoprotein, a critical step for its membrane localization and function. Bioassay-guided purification identified this compound as an inhibitor of FTase. nih.govthieme-connect.com In an enzyme-based assay, this compound exhibited an IC₅₀ value of 2.5 µM against FTase. nih.govthieme-connect.comwjgnet.com Furthermore, it demonstrated potent and dose-dependent inhibition of the proliferation of oncogenic Ras-transformed cells, with a significantly lower IC₅₀ value in these cells (16.2 µM) compared to control cells (58.5 µM), highlighting its selectivity. nih.govthieme-connect.comtandfonline.com
Acetylcholinesterase (AChE): This enzyme catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132) and is a key target in the management of Alzheimer's disease. nih.govresearchgate.net this compound has been screened for its AChE inhibitory activity. tandfonline.com Compared to other compounds from Ferula species, this compound was found to be a weak inhibitor of the enzyme, exhibiting 19.1% inhibition at a concentration of 100 µM. tandfonline.com While its potency is modest, this finding indicates that the sesquiterpene coumarin scaffold could be explored for developing more potent AChE inhibitors. nih.gov
Table 5: Inhibition of Other Enzyme Targets by this compound
| Enzyme Target | Type of Inhibition | IC₅₀ / % Inhibition |
|---|---|---|
| Farnesyltransferase (FTase) | Inhibitory activity nih.govthieme-connect.com | 2.5 µM nih.govthieme-connect.comwjgnet.com |
| Acetylcholinesterase (AChE) | Weak inhibitory activity tandfonline.comnih.gov | 19.1% inhibition at 100 µM tandfonline.com |
Reversal of Multidrug Resistance (MDR) in Research Models
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally unrelated anticancer drugs. researchgate.nettandfonline.com One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. tandfonline.comtandfonline.com These pumps actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and thereby their efficacy. tandfonline.com this compound, a sesquiterpene coumarin found in plants of the Ferula species, has been investigated for its potential to reverse MDR. researchgate.netresearchgate.net
Research has demonstrated that this compound can inhibit the activity of the P-glycoprotein (P-gp) efflux pump, a key player in multidrug resistance (MDR) in cancer cells. tandfonline.com P-gp, encoded by the MDR1 gene, is a transmembrane protein that actively transports a wide variety of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and effectiveness. mdpi.comnih.gov
Studies have shown that this compound can significantly inhibit P-gp activity. researchgate.nettandfonline.com In a doxorubicin-resistant breast cancer cell line (MCF7/Adr) that overexpresses P-gp, this compound was shown to inhibit P-gp-mediated efflux of rhodamine 123, a known P-gp substrate. researchgate.netnih.gov The inhibitory effect of this compound was found to be more potent than that of verapamil, a well-known P-gp inhibitor, at certain concentrations. tandfonline.comnih.gov Specifically, this compound at concentrations of 5, 10, and 25 µg/mL significantly inhibited P-gp activity. researchgate.nettandfonline.comnih.gov
The proposed mechanism for this inhibition is the competitive binding of this compound to the active sites of P-gp. mdpi.comglobalresearchonline.net By competing with chemotherapeutic drugs for binding to the efflux pump, this compound effectively reduces the pump's ability to expel these drugs from the cell. mdpi.com This leads to an increased intracellular accumulation of the anticancer agents, thereby enhancing their cytotoxic effects. researchgate.net
Further research on adult T-cell lymphoma (ATL) cells (MT-2) demonstrated that this compound improved the accumulation of mitoxantrone (B413), another P-gp substrate, indicating its inhibitory effect on the P-gp efflux pump's functionality. researchgate.net This inhibition of P-gp activity by this compound suggests its potential as a chemosensitizer in cancer therapy, capable of reversing the MDR phenotype in cancer cells. researchgate.netnih.gov
Table 1: Effect of this compound on P-gp Efflux Pump Activity
| Cell Line | Drug Resistance Profile | Assay | Key Findings | Reference |
|---|---|---|---|---|
| MCF7/Adr | Doxorubicin-resistant breast cancer | Rhodamine 123 efflux | This compound (5, 10, 25 µg/mL) significantly inhibited P-gp activity. | researchgate.netnih.gov |
| H460/R | TRAIL-resistant non-small cell lung cancer | Rhodamine 123 accumulation | Combination of this compound and TRAIL effectively maintained Rhodamine 123 accumulation. | nih.gov |
| MT-2 | Adult T-cell lymphoma | Mitoxantrone efflux | This compound improved mitoxantrone accumulation. | researchgate.net |
This compound has been shown to sensitize resistant cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). nih.govexonpublications.com TRAIL is a promising anti-cancer agent because it can selectively induce apoptosis in cancer cells while sparing most normal cells. cancerindex.orgexonpublications.com However, some cancer cells develop resistance to TRAIL-mediated apoptosis. mdpi.com
In a study involving TRAIL-resistant non-small cell lung cancer cells (H460/R), the combination of this compound and TRAIL significantly increased cytotoxicity compared to either agent alone. nih.gov This synergistic effect was attributed to several molecular mechanisms.
The combination treatment led to an increased number of apoptotic cells, as evidenced by a higher sub-G1 population in cell cycle analysis and an increase in TUNEL-positive cells. nih.gov Mechanistically, this compound and TRAIL co-treatment induced the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases-8 and -9, key executioners of apoptosis. nih.gov
Furthermore, the sensitization to TRAIL was associated with the upregulation of death receptor 5 (DR5), a receptor for TRAIL, and the downregulation of decoy receptor 1 (DcR1), which competes with DR5 for TRAIL binding but does not transmit an apoptotic signal. nih.govmdpi.com The expression of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra-large (Bcl-xL), and X-linked inhibitor of apoptosis protein (XIAP) was also attenuated by the combination treatment. nih.govmdpi.com
Crucially, the combination of this compound and TRAIL was found to inhibit the expression of multidrug resistance 1 (MDR1), the gene that codes for P-glycoprotein. nih.gov This led to a blockage of the multidrug efflux pump, as demonstrated by the sustained accumulation of Rhodamine 123 within the resistant cells. nih.gov These findings suggest that this compound can act as a potent TRAIL sensitizer (B1316253) by overcoming resistance through the inhibition of MDR1 and the activation of the caspase-dependent apoptotic pathway. nih.gov
Table 2: Molecular Effects of this compound in Combination with TRAIL in H460/R Cells
| Molecular Target | Effect | Outcome | Reference |
|---|---|---|---|
| Apoptosis Regulation | |||
| PARP, Caspase-8, Caspase-9 | Increased cleavage | Induction of apoptosis | nih.gov |
| DR5 | Upregulation | Enhanced TRAIL signaling | nih.govmdpi.com |
| DcR1 | Inhibition of expression | Reduced decoy receptor interference | nih.gov |
| Bcl-2, Bcl-xL, XIAP | Attenuated expression | Decreased anti-apoptotic defense | nih.govmdpi.com |
| Multidrug Resistance | |||
| MDR1 | Inhibition of expression | Reduced P-gp synthesis | nih.gov |
| Rhodamine 123 | Maintained accumulation | Blockage of efflux pump | nih.gov |
Structure Activity Relationship Sar Studies and Synthetic Chemistry of Galbanic Acid
Elucidation of Key Structural Features for Biological Potency
Galbanic acid, a sesquiterpene coumarin (B35378), possesses a unique structure that is central to its diverse biological activities, including anticancer and anti-inflammatory effects. researchgate.net Its molecular framework is characterized by a coumarin nucleus attached to a sesquiterpene side chain. researchgate.net Research has highlighted that the entire molecule, with its specific stereochemistry, is crucial for its biological potency.
The coumarin moiety itself is a recognized pharmacophore, a feature that contributes to the biological activity of many compounds. In this compound, the manner of attachment and the configuration of the sesquiterpene chain are considered critical determinants for its interaction with biological targets. researchgate.net The absolute configuration of this compound was a subject of debate for some time, as it does not readily form crystals suitable for X-ray analysis. However, the issue was resolved through the X-ray crystallographic analysis of its precursors, which unambiguously established its stereochemistry. tandfonline.comacs.org
Studies have shown that modifications to different parts of the this compound molecule can significantly impact its biological effects. For instance, while this compound has shown cytotoxic activity against certain cancer cell lines, its ester derivative, methyl galbanate, has also been evaluated for biological activities, indicating the importance of the carboxylic acid group in the sesquiterpene moiety. tandfonline.com
Design and Synthesis of this compound Analogues and Derivatives
The insights gained from SAR studies have fueled the design and synthesis of various analogues and derivatives of this compound. These efforts aim to explore the significance of different structural components and to develop compounds with enhanced therapeutic properties.
Synthetic strategies have often focused on modifying the carboxylic acid group of the sesquiterpene tail. For example, the synthesis of amide derivatives of this compound has been explored to investigate how alterations in this region affect biological activity, such as α-glucosidase inhibition. researchgate.net One study reported the synthesis of thirteen new derivatives of phthalimide-1,2,3-triazole-N-phenylacetamide hybrids, which showed excellent inhibitory potential against α-glucosidase. researchgate.net
Another approach has been the synthesis of the entire this compound molecule, which has been a challenging endeavor. One successful total synthesis capitalized on a highly selective Claisen rearrangement to construct the key structural features of the molecule. acs.org An improved synthesis method utilized microwave-assisted coupling, which significantly increased the reaction yield. tandfonline.com The synthesis of various coumarin derivatives, some of which are structurally related to this compound, has also been a fertile area of research for developing new therapeutic agents. dntb.gov.uanih.gov
Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)
To gain a more profound understanding of the structure-activity relationships of this compound at the molecular level, computational methods are increasingly being employed. Molecular docking and molecular dynamics (MD) simulations have proven to be invaluable tools in this regard.
Molecular docking studies have been used to predict the binding modes of this compound and its derivatives with various protein targets. For example, docking studies have investigated the interaction of this compound with matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cancer metastasis. nih.govspringermedizin.deresearchgate.net These studies have helped to identify key amino acid residues involved in the binding and have provided a rationale for the observed inhibitory activity. nih.gov Docking simulations have also been used to explore the binding of this compound to other targets, including the androgen receptor and Sirtuin1 (SIRT1). researchgate.netnih.gov
Advanced Formulation Strategies for Galbanic Acid Research Applications
Development of Nanoparticle-Based Delivery Systems for Preclinical Studies
The encapsulation of galbanic acid into nanoparticle-based systems represents a primary strategy to improve its utility in research. These systems aim to enhance solubility, provide sustained release, and enable targeted delivery to specific cells or tissues in preclinical models.
One prominent approach involves the use of biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). nih.gov this compound-loaded PLGA nanoparticles (PLGA/GBA) have been successfully prepared using a single emulsion solvent evaporation technique. nih.govnih.gov This method involves dissolving PLGA and this compound in an organic solvent, followed by emulsification in an aqueous phase containing a stabilizer like polyvinyl alcohol (PVA), and subsequent solvent evaporation to form the nanoparticles. nih.gov Research has shown that these nanoparticles can achieve an average size of approximately 214 nm. nih.govnih.gov The drug release profile from these PLGA nanoparticles is pH-dependent; a more rapid release is observed at a lower pH (5.5), which mimics the acidic tumor microenvironment, compared to physiological pH (7.4), suggesting a degree of targeted release. nih.gov
Another explored avenue is the formulation of this compound into solid lipid nanoparticles (SLNs). tandfonline.comnih.gov GBA-loaded SLNs have been developed using a hot homogenization method with Precirol® ATO 5 as the lipid matrix. tandfonline.com These SLNs have demonstrated high encapsulation efficiency (greater than 98%) and a sustained-release profile. nih.gov Studies on A549 lung cancer cell lines showed that while free this compound induced a cytotoxic effect, GBA-SLNs produced a more prolonged apoptotic response, which was observed after 48 hours of treatment. tandfonline.comnih.gov This suggests that the SLN formulation provides a sustained delivery of the compound to the cells.
Researchers have also synthesized this compound-coated iron oxide (Fe3O4) magnetic nanoparticles. thieme-connect.com This formulation was developed to enhance both the solubility and the cytotoxic potential of this compound. While free this compound showed cytotoxicity primarily against androgen-dependent prostate cancer cells (LNCaP), the nanoparticle formulation demonstrated cytotoxicity against both androgen-dependent and androgen-independent prostate cancer cell lines (PC3 and DU145). thieme-connect.com This indicates that the nanoparticle formulation may alter or broaden the compound's mechanism of action in research applications. thieme-connect.com
Table 1: Characteristics of this compound Nanoparticle Formulations
| Nanoparticle Type | Preparation Method | Average Size | Key Findings in Preclinical Models | Reference |
|---|---|---|---|---|
| PLGA/GBA | Single Emulsion Solvent Evaporation | 214 ± 30.5 nm | pH-dependent release; enhanced cytotoxicity in colon cancer cells. | nih.govnih.gov |
| GBA-SLNs | Hot Homogenization | ~92 nm | High encapsulation efficiency (>98%); sustained apoptotic effect in lung cancer cells. | tandfonline.comnih.gov |
| GBA-coated Fe3O4 | Co-precipitation | Not specified | Enhanced cytotoxicity against multiple prostate cancer cell lines. | thieme-connect.com |
Liposomal Encapsulation for Enhanced Solubility and Targeted Delivery in Research Models
Liposomal encapsulation is another key strategy employed to overcome the poor water solubility of this compound and improve its delivery in research settings. researchgate.netnih.gov Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic compounds. tandfonline.com
A pegylated liposomal formulation of this compound (PLGba) has been developed to address its solubility issues. nih.gov These liposomes were formulated using hydrogenated soybean phosphatidylcholine (HSPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (mPEG2000-DSPE). researchgate.netnih.gov The preparation involved the thin-film hydration method followed by extrusion and a calcium acetate (B1210297) gradient remote loading technique to efficiently load the this compound into the liposomes. nih.gov
To further enhance targeted delivery in research models, these liposomes have been functionalized with targeting ligands. nih.gov Specifically, an integrin-targeting RGD peptide (cyclo[Arg-Gly-Asp-D-Tyr-Cys]) was post-inserted onto the surface of the PLGba liposomes. researchgate.netnih.gov Integrins are often overexpressed on the surface of endothelial cells in the tumor vasculature. In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrated that the RGD-targeted liposomes had improved cellular uptake compared to non-targeted liposomes. nih.gov
In a C26 tumor-bearing mouse model, the combination of PLGba with pegylated liposomal doxorubicin (B1662922) (PLD) resulted in improved antitumor efficacy compared to the individual treatments. nih.gov This research highlights the potential of liposomal formulations not only to improve the physicochemical properties of this compound but also to enable synergistic effects in combination with other agents in preclinical cancer models. nih.gov
Table 2: Research Findings on Liposomal this compound Formulations
| Formulation | Composition | Key Research Findings | Model System | Reference |
|---|---|---|---|---|
| Pegylated Liposomal this compound (PLGba) | HSPC/Cholesterol/mPEG2000-DSPE | Addresses poor water solubility of this compound. | In vitro | researchgate.netnih.gov |
| RGD-targeted PLGba | PLGba with surface-conjugated RGD peptide | Improved cellular uptake in HUVECs; enhanced accumulation in C26 tumors. | In vitro (HUVEC), In vivo (C26 tumor-bearing mice) | nih.gov |
| PLGba + PLD Combination | Pegylated liposomal this compound and pegylated liposomal doxorubicin | Synergistic antiproliferative effect on C26 tumor cells; improved antitumor efficacy. | In vitro (C26 cells), In vivo (C26 tumor-bearing mice) | nih.gov |
Application of Cellular Carriers (e.g., Mesenchymal Stem Cells) for Targeted Research Delivery
A novel and sophisticated strategy for delivering this compound in research involves using living cells as carriers. Mesenchymal stem cells (MSCs) are particularly attractive for this purpose due to their inherent ability to migrate toward tumor sites. nih.govnih.gov
This "Trojan horse" strategy has been explored by incorporating this compound-loaded PLGA nanoparticles into human adipose tissue-derived MSCs (hMSCs). nih.govnih.govicbcongress.com In these studies, the PLGA/GBA nanoparticles are first prepared and then incubated with the hMSCs, which internalize the nanoparticles. nih.gov This process creates what researchers have termed "nano-engineered hMSCs." nih.govnih.gov
The loading efficiency of the PLGA/GBA nanoparticles into the hMSCs is high, with studies reporting approximately 85% and 92% efficiency for this compound concentrations of 20 µM and 40 µM, respectively. nih.govnih.govicbcongress.com Crucially, the loading process did not significantly affect the viability or the migratory ability of the MSCs. nih.gov
In vitro experiments demonstrated that these nano-engineered hMSCs showed significantly higher migration towards C26 colon cancer cells compared to normal NIH/3T3 cells. nih.govnih.gov Furthermore, upon reaching the cancer cells, the nano-engineered hMSCs effectively induced cell death in the C26 cells. nih.govnih.gov This cellular carrier system leverages the natural tumor-homing properties of MSCs to achieve a highly targeted delivery of the nanoparticle-encapsulated this compound, offering a promising platform for targeted delivery in preclinical cancer research. nih.govcore.ac.uk
Table 3: Research Findings on MSC-Mediated Delivery of this compound | Cellular Carrier System | Nanoparticle Component | Loading Efficiency into MSCs | Key Research Findings | Model System | Reference | | --- | --- | --- | --- | --- | | Nano-engineered hMSCs | PLGA/GBA Nanoparticles | ~85% (at 20 µM GBA) | Enhanced migration toward C26 cancer cells. | In vitro (C26 and NIH/3T3 cells) | nih.govnih.govicbcongress.com | | Nano-engineered hMSCs | PLGA/GBA Nanoparticles | ~92% (at 40 µM GBA) | Effective induction of cell death in C26 cancer cells. | In vitro (C26 cells) | nih.govnih.govicbcongress.com |
Analytical Methodologies for Galbanic Acid in Research
Chromatographic Techniques for Quantitative Analysis and Purity Assessment
Chromatographic methods are fundamental for the isolation, quantification, and purity assessment of galbanic acid from natural sources and synthesized batches. High-Performance Liquid Chromatography (HPLC) is a prominently used technique.
One established HPLC method utilizes a C-18 column with a mobile phase consisting of a gradient of methanol/acetonitrile (10% v/v) in water. tandfonline.com The elution program typically starts with 80% of the organic phase, increasing to 95% over 20 minutes, holding for 10 minutes, and then returning to the initial conditions. tandfonline.com Detection is commonly performed using a UV detector at a wavelength of 325 nm. tandfonline.com This method has been successfully applied to quantify this compound in various matrices, including acetone (B3395972) solutions for calibration curves. tandfonline.com
Another HPLC-DAD-ESI-MS analysis identified this compound as one of the eleven compounds in an ethanol (B145695) extract of Ferula assa-foetida resin. tjnpr.orgtjnpr.org Thin-layer chromatography (TLC) has also been employed to separate this compound from plant extracts, with a reported Rf value of 0.336. nih.gov
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Details | Reference |
|---|---|---|
| Column | HiQSil ODS C-18 | nih.gov |
| Mobile Phase | Acetonitrile: 10% acetic acid (20:80 v/v) | nih.gov |
| Flow Rate | 1.0 ml/min | tandfonline.com |
| Detection | UV at 325 nm | tandfonline.com |
| Gradient Elution | 0–20 min, methanol/acetonitrile (10% v/v) from 80% to 95% in H₂O; 20–30 min, 95% methanol/acetonitrile (10% v/v) in H₂O; 36 min, methanol/acetonitrile (10% v/v) 80% in H₂O | tandfonline.com |
Spectroscopic Methods for Structural Confirmation and Ligand-Protein Interaction Studies
Spectroscopic techniques are indispensable for the structural elucidation of this compound and for investigating its interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are crucial for confirming the chemical structure of this compound. scispace.comnih.gov 2D NMR techniques have been instrumental in the unambiguous structure elucidation of this compound. tandfonline.comresearchgate.net
Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) and LC-MS are used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. scispace.comnih.govnih.gov
Infrared (IR) Spectroscopy : FT-IR spectroscopy provides information about the functional groups present in the this compound molecule and has been used to study its binding to proteins like Matrix Metalloproteinase 9 (MMP9). scispace.comiesrj.comnih.gov
UV-Vis Spectroscopy : This technique is employed to monitor the interaction of this compound with DNA and proteins. nih.govnih.gov
Fluorescence Spectroscopy : Fluorescence quenching studies have been used to investigate the binding mechanism of this compound to proteins such as MMP9. iesrj.comnih.gov
Studies combining these spectroscopic methods have revealed that this compound can bind to the hydrophobic cavity of MMP9 and interact with DNA through partial intercalation via the grooves. nih.govnih.gov
Cell-Based Assays for Pharmacological Activity Evaluation
A variety of cell-based assays are utilized to assess the pharmacological effects of this compound, particularly its anti-cancer properties.
Proliferation Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is widely used to evaluate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines, including lung (A549), mesothelioma (H28, H2452, MSTO-211H), colon (C26, Caco-2), and prostate (LNCaP, DU145, PC3) cancer cells. tandfonline.comijbs.commums.ac.irthieme-connect.com The alamarBlue assay has also been used to measure the survival rate of melanoma cells (B16F10). nih.gov
Apoptosis Assays : Flow cytometry analysis, DAPI staining, DNA fragmentation assays, and Annexin V staining are employed to detect and quantify apoptosis induced by this compound in cancer cells. tandfonline.comnih.govaacrjournals.org
Migration and Invasion Assays : Scratch assays and Transwell invasion assays are used to determine the effect of this compound on the migratory and invasive capabilities of cancer cells, such as glioblastoma and melanoma cells. researchgate.netnih.govnih.gov Gelatin zymography is specifically used to assess the activity of matrix metalloproteinases (MMPs), like MMP-2 and MMP-9, which are crucial for cell invasion. researchgate.netnih.govnih.gov Adhesion assays are also performed to investigate the effect on cell adhesion. researchgate.netnih.gov
Table 2: Cell-Based Assays for this compound
| Assay Type | Specific Method | Cell Line Example | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| Proliferation | MTT Assay | A549 (Lung Cancer) | Inhibited cell growth with an IC50 of ~62 µM at 48h. | tandfonline.com |
| Apoptosis | Flow Cytometry | U87 (Glioblastoma) | Stimulated apoptosis. | nih.gov |
| Migration | Scratch Assay | B16F10 (Melanoma) | Significantly decreased cell migration. | nih.gov |
| Invasion | Transwell Assay | MG-63 (Osteosarcoma) | Significantly altered cell invasion. | researchgate.net |
| Enzyme Activity | Gelatin Zymography | B16F10 (Melanoma) | Reduced enzymatic activity of MMP-2 and MMP-9. | nih.gov |
Molecular Biology Techniques for Gene and Protein Expression Analysis
To understand the mechanisms of action of this compound at the molecular level, researchers employ techniques that analyze changes in gene and protein expression.
Quantitative Real-Time PCR (qRT-PCR) : This technique is used to measure the mRNA expression levels of target genes. For instance, qRT-PCR has been used to show that this compound can reduce the expression of genes involved in cell survival and metastasis, such as PI3K, Akt, mTOR, N-cadherin, and fibronectin. nih.govnih.gov It has also been shown to affect the expression of genes related to lipid metabolism, such as lipin-1 and lipin-2. nih.govresearchgate.net
Western Blotting : This method is used to detect and quantify the levels of specific proteins. Studies have shown that this compound treatment can lead to decreased protein levels of phosphorylated Akt (p-Akt), androgen receptor (AR), and fatty acid synthase (FAS). nih.govaacrjournals.orgimmunopathol.com It can also increase the protein levels of phosphorylated AMPK (P-AMPK). immunopathol.comimmunopathol.com
These techniques have been crucial in elucidating the signaling pathways modulated by this compound, such as the PI3K/Akt/mTOR and AMPK pathways. nih.govimmunopathol.com
Computational Modeling and Simulation Techniques in Analytical Research
Computational approaches are increasingly used to predict and understand the molecular interactions of this compound with its biological targets.
Molecular Docking : This technique is used to predict the binding mode and affinity of this compound to the active site of target proteins. Molecular docking studies have suggested that this compound can bind to the ligand-binding domain of the androgen receptor and to a hydrophobic cavity in MMP-9. nih.govnih.gov It has also been used to identify potential targets like MMP-2, ADAM17, and ADAMTS5. researchgate.netspringermedizin.de
Molecular Dynamics (MD) Simulations : MD simulations are used to study the stability and dynamics of the this compound-protein complex over time. These simulations have indicated that this compound can form stable interactions with proteins like MMP-2, MMP-9, ADAM17, and ADAMTS5 without significantly altering the protein's secondary structure. researchgate.netnih.govspringermedizin.de
These computational tools provide valuable insights that can guide further experimental validation and drug design efforts. scispace.comresearch-nexus.net
In Vivo Animal Models for Pharmacodynamic and Efficacy Research
To evaluate the therapeutic potential of this compound in a living organism, researchers utilize various in vivo animal models.
Xenograft Mouse Models : These models involve the subcutaneous or intradermal inoculation of human cancer cells into immunodeficient mice. They are used to assess the anti-tumor and anti-angiogenic efficacy of this compound. For example, in a Lewis lung carcinoma (LLC) allograft model, daily intraperitoneal injections of this compound inhibited tumor growth. nih.gov Similarly, this compound has shown anti-tumor potential in a xenograft mouse model with MDA-MB-231 breast cancer cells. researchgate.net
Angiogenesis Models : The Matrigel plug assay in mice is used to evaluate the anti-angiogenic effects of this compound in vivo. Studies have shown that this compound can reduce VEGF-induced angiogenesis in this model. nih.gov The chicken chorioallantoic membrane (CAM) model has also been used to demonstrate the in vivo anti-angiogenic activity of liposomal formulations of this compound. nih.gov
Immunohistochemical analysis of tumors from these animal models can further reveal the in vivo effects of this compound on markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD34). nih.gov These preclinical studies are critical for assessing the potential of this compound as a therapeutic agent. exonpublications.com
Diverse Biological Activities of Galbanic Acid in Preclinical Research
Antioxidant Mechanisms and Cellular Response to Oxidative Stress
Galbanic acid has demonstrated notable antioxidant capabilities through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant enzyme systems. These activities underscore its potential to mitigate cellular damage induced by oxidative stress.
Radical Scavenging Activity (e.g., DPPH, ABTS)
In vitro studies have confirmed the free radical-scavenging potential of this compound. researchgate.net Assays utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) have been employed to quantify this activity. This compound exhibited inhibitory effects on both DPPH and ABTS free radicals, with reported half-maximal inhibitory concentration (IC50) values of 180 µg/mL and 60 µg/mL, respectively. mdpi.com This indicates its capacity to directly neutralize these reactive species.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 Value (µg/mL) |
|---|---|
| DPPH | 180 |
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)
Beyond direct radical scavenging, this compound has been shown to enhance the cellular antioxidant defense system. Research indicates that this compound treatment can upregulate the expression of key endogenous antioxidant enzymes. researchgate.net Specifically, at a concentration of 62.5 µg/mL, this compound significantly increased the expression of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com This modulation of enzymatic antioxidants suggests that this compound can bolster the cell's intrinsic ability to combat oxidative stress.
Antimicrobial Properties and Synergistic Effects with Established Antibiotics
While this compound on its own does not exhibit potent direct antimicrobial activity, it has demonstrated significant potential as a synergistic agent that enhances the efficacy of conventional antibiotics, particularly against resistant bacterial strains.
Activity against Bacterial Strains (e.g., Staphylococcus aureus)
Preclinical studies have shown that this compound can potentiate the antibacterial effects of several antibiotics against Staphylococcus aureus. For instance, in the presence of a sub-inhibitory concentration of this compound, the minimum inhibitory concentration (MIC) of penicillin G and cephalexin (B21000) against S. aureus was markedly reduced. mdpi.com Similarly, this compound has been found to enhance the activity of methicillin, tetracycline (B611298), and ciprofloxacin (B1669076) against resistant isolates of S. aureus. mdpi.com
Table 2: Synergistic Antibacterial Activity of this compound with Antibiotics against Staphylococcus aureus
| Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) |
|---|---|---|
| Penicillin G | 64 | 1 |
| Cephalexin | 128 | 1 |
| Methicillin | 10-80 | <1.25 |
| Tetracycline | 40->80 | <1.25 |
Efflux Pump Inhibitory Effects
One of the key mechanisms underlying the synergistic antimicrobial activity of this compound is its ability to inhibit bacterial efflux pumps. These pumps are a major contributor to antibiotic resistance by actively expelling antimicrobial agents from the bacterial cell. This compound has been shown to inhibit the NorA efflux pump in S. aureus, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy. This inhibitory action on efflux pumps positions this compound as a potential adjuvant in combating multidrug-resistant bacterial infections.
Antiviral Activity Investigations
In addition to its antioxidant and antimicrobial-potentiating effects, this compound has been investigated for its antiviral properties. Research has demonstrated its activity against the influenza A virus (H1N1).
Studies have determined the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) of this compound against the H1N1 virus to be 0.45 µg/mL and 0.88 µg/mL, respectively. mdpi.com These findings suggest that this compound possesses significant antiviral potential that warrants further investigation for the development of new antiviral therapies.
Table 3: Antiviral Activity of this compound against Influenza A Virus (H1N1)
| Parameter | Value (µg/mL) |
|---|---|
| IC50 | 0.45 |
Anticoagulant and Anti-Thrombotic Research
This compound has been identified in scientific literature as a compound possessing anticoagulant properties. tandfonline.comresearchgate.netresearchgate.netmums.ac.ir This activity is a recurring theme in reviews of its biological functions. tandfonline.comresearchgate.net In addition to its anticoagulant potential, early research also pointed to its ability to inhibit erythrocyte aggregation. tandfonline.com While the anticoagulant activity is noted, detailed mechanistic studies defining its specific interactions within the coagulation cascade are not extensively detailed in the available research.
Anti-Leishmanial Research Endeavors
The potential of this compound as an anti-parasitic agent has been explored, specifically against Leishmania major. In a study investigating terpenoids from Ferula szowitsiana, this compound was found to inhibit the growth of Leishmania major promastigotes. tandfonline.com The research determined that after a 48-hour incubation period, this compound exhibited a weak inhibitory effect on the promastigotes. tandfonline.com
| Organism | Form | Activity Metric | Value | Source |
|---|---|---|---|---|
| Leishmania major | Promastigote | IC50 (48h) | 164.8 µM | tandfonline.com |
Regulation of Lipid Homeostasis and Metabolism in Hepatic Cells
This compound has been investigated for its effects on lipid metabolism in liver cells, particularly its potential to regulate pathways associated with hepatic steatosis (fatty liver). immunopathol.comimmunopathol.com Studies indicate that it may influence lipid accumulation by modulating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway. immunopathol.comimmunopathol.comresearchgate.net Research using human liver cancer cells (HepG2) treated with palmitate to induce lipid accumulation has provided insights into its specific molecular actions. immunopathol.comnih.govresearchgate.net
Research findings indicate that this compound treatment led to a significant increase in the gene expression of both lipin-1 and lipin-2. nih.govresearchgate.net However, the effect on protein levels was more specific; the intensity of lipin-2 protein bands was notably higher after treatment, while the intensity of lipin-1 protein bands did not show a significant difference compared to the control group. nih.govresearchgate.net This suggests a potential role for this compound in regulating fat homeostasis, particularly through its influence on lipin-2. nih.govresearchgate.net
| Target | Measurement | Observed Effect | Source |
|---|---|---|---|
| Lipin-1 | Gene Expression | Significantly Increased | nih.govresearchgate.net |
| Lipin-1 | Protein Level | Not Significantly Different | nih.govresearchgate.net |
| Lipin-2 | Gene Expression | Significantly Increased | nih.govresearchgate.net |
| Lipin-2 | Protein Level | Significantly Increased | nih.govresearchgate.net |
The process of de novo lipogenesis (the synthesis of new fatty acids) is controlled by a network of transcription factors and enzymes. nih.gov this compound appears to exert its lipid-lowering effects by modulating several of these key players. immunopathol.comresearchgate.net Its mechanism is linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. immunopathol.comimmunopathol.comredalyc.org
Studies in HepG2 cells have shown that this compound significantly reduces the protein levels of Sterol Regulatory Element-Binding Transcription Factor 1-c (SREBP-1c), a major transcription factor that promotes the expression of lipogenic genes. immunopathol.comresearchgate.netmdpi.com While SREBP-1c protein levels were decreased, the change in its gene expression was not found to be statistically significant. immunopathol.comresearchgate.net
Furthermore, this compound treatment resulted in a significant decrease in both the gene and protein expression of Fatty Acid Synthase (FAS), a critical enzyme in fatty acid synthesis. immunopathol.comresearchgate.net It also reduced the total protein level of Acetyl-CoA Carboxylase (ACC), another rate-limiting enzyme in this pathway. immunopathol.comresearchgate.net Concurrently, this compound increased the phosphorylation of both AMPK and ACC. immunopathol.comresearchgate.net The phosphorylation of AMPK signifies its activation, while the phosphorylation of ACC inhibits its enzymatic activity, thereby reducing fatty acid synthesis. immunopathol.comresearchgate.net These findings suggest that this compound can inhibit lipogenesis in hepatic cells by activating the AMPK signaling pathway, which in turn suppresses the expression and activity of key lipogenic factors. immunopathol.comimmunopathol.comresearchgate.net
| Target Molecule | Type | Observed Effect | Source |
|---|---|---|---|
| SREBP-1c | Transcription Factor (Protein) | Significantly Decreased | immunopathol.comresearchgate.net |
| FAS | Enzyme (Protein) | Significantly Decreased | immunopathol.comresearchgate.net |
| FAS | Enzyme (Gene Expression) | Significantly Decreased | immunopathol.comresearchgate.net |
| ACC | Enzyme (Total Protein) | Significantly Decreased | immunopathol.comresearchgate.net |
| P-AMPK | Activated Enzyme (Protein) | Significantly Increased | immunopathol.comresearchgate.net |
| P-ACC | Inactivated Enzyme (Protein) | Significantly Increased | immunopathol.comresearchgate.net |
Future Directions and Emerging Research Avenues for Galbanic Acid
Further Elucidation of Uncharted Biosynthetic Pathways and Metabolic Fates
The biosynthesis of sesquiterpene coumarins like galbanic acid is a complex process that is not yet fully understood. biorxiv.org The general proposed pathway involves the farnesylation of a coumarin (B35378) moiety, often umbelliferone (B1683723), which is then converted into various cyclic structures by sesquiterpene coumarin synthases (cyclases). biorxiv.orgbiorxiv.orgresearchgate.net This process is initiated by the epoxidation of the terminal double bond of the linear 7-farnesyloxycoumarin, followed by protonation to generate a carbocation that triggers the cyclization of the farnesyl group. biorxiv.orgbiorxiv.org
However, the specific enzymes responsible for this cascade in the context of this compound—namely the precise farnesyltransferase, sesquiterpene coumarin epoxidase, and synthase—remain largely uncharacterized. biorxiv.org Future research must prioritize the identification and functional characterization of these enzymes. Understanding these uncharted biosynthetic pathways could enable the biotechnological production of this compound and its precursors, offering a sustainable alternative to extraction from plant sources.
Comprehensive Molecular Target Identification through Advanced Omics Technologies
While this compound is known to modulate various signaling pathways, a comprehensive map of its direct molecular targets is still lacking. researchgate.net Advanced "omics" technologies, such as proteomics and metabolomics, offer powerful tools for achieving this. uni-duesseldorf.de
Proteomics can be employed to identify differentially expressed proteins in cells or tissues upon treatment with this compound, revealing potential protein targets and perturbed cellular pathways. frontiersin.org For instance, quantitative proteomics was used to analyze the response of alfalfa to o-coumaric acid, a related phenolic compound, identifying hundreds of differentially accumulated proteins involved in key biological processes. plos.org A similar approach for this compound could provide an unbiased, global view of its mechanism of action.
Metabolomics, the large-scale study of small molecules or metabolites, can elucidate the downstream effects of this compound on cellular metabolism. nih.gov By analyzing the changes in the metabolome, researchers can understand how this compound influences metabolic pathways, which could be linked to its observed bioactivities. researchgate.net Integrating proteomics and metabolomics data provides a holistic, systems-biology understanding of the compound's effects, moving beyond a single-target perspective. frontiersin.org
Design and Synthesis of Novel this compound Analogues with Enhanced Research Attributes
The chemical structure of this compound provides a scaffold for the design and synthesis of novel analogues with improved research attributes. researchgate.netresearchgate.net Challenges such as the low water solubility of this compound can limit its application in certain experimental models. nih.gov Synthetic modification is a key strategy to overcome such limitations and to enhance potency or selectivity.
Future research will likely focus on creating a library of this compound derivatives through targeted chemical modifications. This approach, known as molecular hybridization, has been successfully used for other natural products like oleanolic acid and glycyrrhetinic acid to create ester derivatives with enhanced cytotoxic properties. nih.gov Analogues could be designed to have better solubility, increased stability, or improved affinity for specific molecular targets identified through omics studies. These novel compounds would be invaluable tools for structure-activity relationship (SAR) studies, helping to pinpoint the exact structural features responsible for its biological effects. mdpi.com
Exploration of Synergistic Effects with Other Bioactive Compounds in Research Settings
A promising avenue of research is the investigation of this compound's synergistic effects when combined with other bioactive compounds. This approach can enhance therapeutic efficacy in experimental models and potentially overcome resistance mechanisms.
Several studies have already highlighted this potential:
Combination with Chemotherapeutics: In a study on colon carcinoma cells (murine C26 and human Caco-2), a combination of nanomicellar curcumin (B1669340) and this compound produced a synergistic cytotoxic effect. mums.ac.irnih.gov The effect was found to be dependent on the cell type and the dose ratio of the two compounds. nih.gov
Potentiation of Antibiotics: this compound has been shown to potentiate the activity of antibiotics like ciprofloxacin (B1669076) and tetracycline (B611298) against multidrug-resistant (MDR) clinical isolates of Staphylococcus aureus. scielo.br It is suggested to act as an inhibitor of efflux pumps, which are a common bacterial resistance mechanism. scielo.brnih.gov
Radiosensitization: In research on ovarian tumor cells (OVCAR-3), pretreatment with this compound significantly improved the cells' sensitivity to radiation, indicating a synergistic interaction. researchgate.net
Future studies should expand on these findings, exploring combinations with a wider range of compounds and investigating the underlying molecular mechanisms of synergy.
Development of Refined Preclinical Models for In-Depth Mechanistic Studies
To conduct more in-depth mechanistic studies, the development and use of refined preclinical models are essential. While initial research has utilized various in vitro and in vivo models, more sophisticated systems are needed to better mimic complex biological environments.
Currently utilized models include:
In Vitro Cell Lines: Human ovarian tumor cells (OVCAR-3), murine colon carcinoma cells (C26), human colon carcinoma cells (Caco-2), and human umbilical vein endothelial cells (HUVECs) have been used to study anticancer and anti-angiogenic effects. nih.govmums.ac.irresearchgate.net
In Vivo Models: BALB/c mice bearing C26 colon carcinoma tumors have been used to evaluate anti-tumor activity. The chicken chorioallantoic membrane (CAM) model has been employed to assess anti-angiogenic properties. nih.gov
Future research would benefit from the use of more advanced models such as three-dimensional (3D) organoid cultures and patient-derived xenografts (PDX). These models more closely recapitulate the architecture and heterogeneity of human tissues and tumors. Furthermore, the use of orthotopic tumor models, where cancer cells are implanted into the corresponding organ in an animal, could provide more relevant insights into efficacy and metastasis compared to subcutaneous models. nih.gov
Application of Artificial Intelligence and Machine Learning in this compound Research and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product research, and this compound is no exception. cas.orgrsc.org These computational tools can accelerate discovery and provide insights that are difficult to obtain through traditional methods alone. nih.gov
Potential applications include:
Target Prediction and Validation: AI algorithms can analyze the structure of this compound and predict its potential biological targets, helping to guide experimental validation. researchgate.net This can significantly reduce the time and resources required for target identification. cas.org
Bioactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activities of newly designed this compound analogues before they are synthesized. biorxiv.org This allows researchers to prioritize the most promising candidates for synthesis and testing.
Analysis of Omics Data: The vast and complex datasets generated by proteomics and metabolomics studies are well-suited for analysis by AI and ML. researchgate.net These technologies can identify subtle patterns and correlations that may be missed by conventional analysis, leading to novel hypotheses about the compound's mechanisms of action.
Process Optimization: AI can be used to optimize various processes, from the design of synthetic routes for analogues to the analysis of data from high-throughput screening assays. ucl.ac.uk
The application of AI and ML promises to streamline the entire research and discovery pipeline for this compound, from initial hypothesis generation to the design of more effective molecules for scientific investigation. researchgate.net
Q & A
Q. What are the primary natural sources of galbanic acid (GA), and what methodologies are used for its extraction and identification?
GA is a sesquiterpene coumarin predominantly isolated from Ferula species, such as Ferula galbaniflua and Ferula assa-foetida, native to Iran and surrounding regions . Extraction typically involves solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Structural identification employs spectroscopic techniques like NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm functional groups and molecular weight .
Q. How does this compound influence polymer degradation, and what experimental parameters are critical for evaluating its photoxidative effects?
GA accelerates the photodegradation of polymers like linear low-density polyethylene (LLDPE) by acting as a photosensitizer. Key experimental parameters include:
- Concentration : GA at 0.2 wt% reduces LLDPE's tensile strength by 50% after 62 hours of UV exposure, outperforming benzophenone (75 hours) .
- Analytical Metrics :
- Mechanical Properties : Tensile strength and elongation-at-break (ASTM D638).
- Chemical Changes : FTIR analysis of carbonyl index (CI) at 1712 cm⁻¹ and hydroxyl/vinyl group formation .
- Molecular Weight : Dilute solution viscometry to track chain scission .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anticancer activity, and how are these pathways experimentally validated?
GA modulates apoptosis and angiogenesis via:
- EGFR/HIF-1α Pathway Inhibition : Downregulation of HIF-1α mRNA and protein stability under hypoxic conditions, assessed via qRT-PCR and Western blot .
- Angiogenesis Suppression : In vitro assays (e.g., HUVEC tube formation) and in vivo models show GA reduces VEGF-induced endothelial cell migration by >40% .
- MMP Inhibition : Zymography and ELISA confirm reduced MMP2/9 activity, critical for tumor metastasis .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3/9 activation assays in colon cancer (SW480) and glioblastoma cells .
Q. How can researchers resolve contradictions in GA’s photoxidative efficiency across polymer studies?
Discrepancies in degradation rates (e.g., GA vs. benzophenone) arise from:
- Concentration-Dependent Effects : Higher GA concentrations (0.2 wt%) enhance radical generation but may saturate active sites in the polymer matrix .
- Environmental Factors : UV intensity, oxygen availability, and polymer crystallinity influence chain scission-to-crosslinking ratios.
- Methodological Adjustments :
- Controlled UV Exposure : Use calibrated UV chambers (e.g., QUV Accelerated Weathering Tester).
- Cross-Validation : Combine FTIR, mechanical testing, and gel content analysis to disentangle competing degradation pathways .
Q. What advanced delivery systems improve GA’s bioavailability, and how are these formulations characterized?
- Nanoparticle Encapsulation : GA-loaded PLGA nanoparticles (GA-PLGA NPs) enhance solubility and tumor targeting. Characterization includes:
- Dynamic Light Scattering (DLS) : Size (~150 nm) and polydispersity index (PDI < 0.2).
- Drug Release Profiling : In vitro release kinetics in PBS (pH 7.4) monitored via HPLC .
- Liposomal Systems : PEGylated liposomes with GA show improved pharmacokinetics in murine colon carcinoma models, validated via LC-MS/MS biodistribution studies .
Methodological Best Practices
Q. How should researchers design experiments to assess GA’s dual role in chain scission and crosslinking during polymer degradation?
- Multi-Parameter Tracking :
- Gel Content Analysis : Measure insoluble residue post-extraction (e.g., xylene reflux) to quantify crosslinking .
- Molecular Weight Distribution : Gel permeation chromatography (GPC) to distinguish scission (reduced Mw) from crosslinking (increased Mw) .
- Time-Resolved FTIR : Monitor real-time carbonyl and vinyl group formation during UV exposure .
Q. What statistical approaches are recommended for analyzing GA’s dose-response effects in biological assays?
- Nonlinear Regression : Fit dose-response curves (e.g., IC₅₀) using tools like GraphPad Prism.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., GA vs. cisplatin) in apoptosis assays, ensuring p < 0.05 significance .
- Pathway Enrichment Analysis : Use KEGG or GO databases to identify overrepresented pathways in transcriptomic datasets .
Data Interpretation and Reporting
Q. How can researchers ensure reproducibility when documenting GA synthesis and bioactivity studies?
- Detailed Experimental Sections : Include solvent ratios, reaction times, and purification steps (e.g., "GA was recrystallized from ethyl acetate:hexane, 3:1 v/v") .
- Raw Data Archiving : Deposit NMR spectra, chromatograms, and cytotoxicity datasets in repositories like Figshare or Zenodo .
- Negative Controls : Report results from GA-free polymer films or vehicle-treated cell cultures to baseline bioactivity .
Q. What strategies address conflicting findings in GA’s efficacy across cancer cell lines?
- Cell Line Profiling : Compare GA’s IC₅₀ in panels of drug-sensitive vs. resistant lines (e.g., NCI-60).
- Mechanistic Deconvolution : siRNA knockdown of targets like DR5 or MDR1 to isolate GA’s primary mode of action .
- Meta-Analysis : Systematically review existing literature using PRISMA guidelines to identify context-dependent factors (e.g., hypoxia levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
